molecular formula C27H24ClFN4O4 B2610570 N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 866014-84-8

N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Cat. No.: B2610570
CAS No.: 866014-84-8
M. Wt: 522.96
InChI Key: QOGWFMGLPTZLOQ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a synthetic quinazolinone derivative characterized by a multi-substituted heterocyclic core. Its structure includes:

  • A 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl backbone, a scaffold known for diverse pharmacological activities, including anti-inflammatory and enzyme-inhibitory properties .
  • A 2-chlorobenzyl group at the N-position, introducing electron-withdrawing effects that may enhance metabolic stability.
  • A butanamide side chain, which may contribute to solubility and pharmacokinetic properties.

Properties

CAS No.

866014-84-8

Molecular Formula

C27H24ClFN4O4

Molecular Weight

522.96

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C27H24ClFN4O4/c28-22-8-3-1-6-18(22)16-30-24(34)10-5-15-32-26(36)21-7-2-4-9-23(21)33(27(32)37)17-25(35)31-20-13-11-19(29)12-14-20/h1-4,6-9,11-14H,5,10,15-17H2,(H,30,34)(H,31,35)

InChI Key

QOGWFMGLPTZLOQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClFNO3C_{21}H_{20}ClFNO_3, with a molecular weight of approximately 392.85 g/mol. The structure includes a chlorobenzyl moiety and a quinazoline derivative, which are key in its biological interactions.

The compound is believed to exert its biological effects primarily through inhibition of specific enzymes and pathways involved in cancer cell proliferation. Preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer progression.

Antitumor Activity

Recent studies have demonstrated that N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide exhibits significant antitumor activity against various cancer cell lines. For example:

  • HepG2 Cells : The compound showed an IC50 value of approximately 1.30 μM, indicating potent inhibition of cell growth compared to standard treatments like SAHA (IC50 = 17.25 μM) .

Apoptotic Induction

In vitro assays have revealed that the compound induces apoptosis in cancer cells. Mechanistic studies indicate that it promotes G2/M phase arrest and enhances apoptotic pathways, contributing to its antitumor efficacy .

In Vivo Efficacy

In xenograft models, the compound demonstrated considerable tumor growth inhibition (TGI) rates. For instance, in studies involving HepG2 xenografts, TGI was reported at 48.89%, showing comparable efficacy to established HDAC inhibitors .

Combination Therapies

Research has indicated that N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide can enhance the effectiveness of other chemotherapeutic agents such as taxol and camptothecin when used in combination therapies .

Data Table: Summary of Biological Activities

Activity Cell Line IC50 (μM) Comments
Antitumor ActivityHepG21.30Potent compared to SAHA (17.25 μM)
Apoptosis InductionVarious-Induces G2/M phase arrest
Tumor Growth InhibitionXenograft-TGI of 48.89% in HepG2 model

Comparison with Similar Compounds

N-(4-Fluorobenzyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]butanamide ()

  • Structural Similarities: Shares the quinazolinone core and butanamide side chain.
  • Key Differences: Substituted with a 3-nitrobenzyl group instead of 2-chlorobenzyl and lacks the 4-fluorophenylamino-oxoethyl moiety.
  • Implications : The nitro group may enhance electrophilic reactivity but could increase toxicity risks compared to halogenated analogs .

3-Butyl-2-hydrazinequinazolin-4(3H)-one Derivatives ()

  • Structural Similarities: Quinazolinone core with modifications at the 2- and 3-positions.
  • Key Differences : Features a hydrazine-acetamide fragment instead of the chlorobenzyl/fluorophenyl system.
  • Bioactivity : Exhibits moderate anti-inflammatory activity (70% inhibition at 50 mg/kg), surpassing Diclofenac in some assays .

Butanamide-Linked Compounds

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide ()

  • Structural Similarities : Butanamide side chain and halogenated aromatic groups.
  • Key Differences: Replaces quinazolinone with a thiadiazole ring.
  • Implications: Thiadiazole cores are associated with antimicrobial activity, suggesting divergent therapeutic applications compared to quinazolinones .

Halogen-Substituted Analogs

2-Chloro-N-ethyl-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}acetamide ()

  • Structural Similarities : Contains both chloro and fluoro substituents on aromatic rings.
  • Key Differences: Acetamide backbone instead of quinazolinone.
  • Implications : Halogenation likely improves lipophilicity and membrane permeability .

Data Tables

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name Core Structure Substituents Bioactivity Reference
Target Compound Quinazolinone 2-chlorobenzyl, 4-fluorophenylamino-oxoethyl Not reported -
N-(4-Fluorobenzyl)-... () Quinazolinone 3-nitrobenzyl, 4-fluorobenzyl Not reported
3-Butyl-2-hydrazinequinazolin-4(3H)-one Quinazolinone Butyl, hydrazine-acetamide Anti-inflammatory (70% at 50 mg/kg)

Table 2: Spectral Data for Key Functional Groups ()

Functional Group IR Absorption (cm⁻¹) NMR Chemical Shift (δ, ppm)
C=O (quinazolinone) 1663–1682 165–170 (13C)
C=S (thione tautomer) 1247–1255 120–125 (13C)
NH (thione form) 3278–3414 8.5–9.5 (1H)

Q & A

Q. What experimental designs optimize reaction yields and scalability?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs (e.g., Taguchi) to optimize temperature, solvent ratios, and catalyst loading .
  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for hazardous steps (e.g., Swern oxidations) .

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